molecular formula C10H10F3N B1434937 4-(1-(Trifluoromethyl)cyclopropyl)aniline CAS No. 1791402-68-0

4-(1-(Trifluoromethyl)cyclopropyl)aniline

Cat. No.: B1434937
CAS No.: 1791402-68-0
M. Wt: 201.19 g/mol
InChI Key: DUADHNUIXCGJCP-UHFFFAOYSA-N
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Description

4-(1-(Trifluoromethyl)cyclopropyl)aniline is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . This compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of 4-(1-(Trifluoromethyl)cyclopropyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(1-(Trifluoromethyl)cyclopropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline compounds.

Mechanism of Action

The mechanism of action of 4-(1-(Trifluoromethyl)cyclopropyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, leading to its effects in different applications . The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-(Trifluoromethyl)cyclopropyl)aniline include:

Uniqueness

The uniqueness of this compound lies in the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties compared to other trifluoromethyl-substituted anilines. This structural feature can influence its reactivity and applications in various fields .

Properties

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9(5-6-9)7-1-3-8(14)4-2-7/h1-4H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUADHNUIXCGJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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